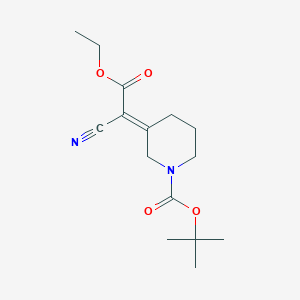![molecular formula C9H10Cl2N4 B1532282 1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine CAS No. 864292-49-9](/img/structure/B1532282.png)
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
Scientific Research Applications
-
Synthesis of New Pyrido[2,3-d]pyrimidin-5-one and Pyrimidino[4,5-d][1,3]oxazine Derivatives
- Summary : This compound is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These derivatives have a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
- Method : The synthesis involves heating 5-acetyl-4-aminopyrimidines (acylated with carboxylic anhydrides or acid chlorides) under reflux with MeONa in BuOH .
- Results : The process results in the formation of pyrido[2,3-d]pyrimidin-5-one derivatives .
-
Advances in the Chemical and Biological Diversity of Heterocyclic Systems
- Summary : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest because of their privileged biological activities . They are used as antibacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
- Method : The synthetic routes to obtain these compounds involve various chemical reactions, including nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .
- Results : The compounds of this class of heterocycles containing a significant characteristic scaffold possess a wide range of biological characteristics .
-
Synthesis of Pyrimidine Derivatives
-
Inhibitor of v-Src Tyrosine Kinase
- Summary : 4-Amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-D]pyrimidine is an inhibitor of v-Src tyrosine kinase .
- Method : This compound can be used in biochemical assays to study the function of v-Src tyrosine kinase .
- Results : The inhibition of v-Src tyrosine kinase can provide insights into the role of this enzyme in cellular processes .
-
Synthesis of Monastrol
- Summary : There has been some interest in monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
- Method : The synthesis of monastrol involves the use of Lewis acid promoter, Yb (OTf)3 .
- Results : The process results in the formation of monastrol, a potential chemotherapeutic agent .
-
Synthesis of Pyrimidopyrimidines
- Summary : Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest because of their privileged biological activities .
- Method : The synthetic routes to obtain these compounds involve various chemical reactions, including nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .
- Results : The compounds of this class of heterocycles containing a significant characteristic scaffold possess a wide range of biological characteristics .
properties
IUPAC Name |
1-tert-butyl-4,6-dichloropyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4/c1-9(2,3)15-7-5(4-12-15)6(10)13-8(11)14-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMSQBIJCSGTAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174310 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-4,6-dichloro-1H-pyrazolo[3,4-D]pyrimidine | |
CAS RN |
864292-49-9 | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864292-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Methyl 4-{[(4-hydroxy-6-phenyl-2-pyrimidinyl)sulfanyl]methyl}benzoate](/img/structure/B1532215.png)
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)
